molecular formula C25H31N3O2 B2961157 1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-38-3

1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2961157
CAS No.: 878694-38-3
M. Wt: 405.542
InChI Key: LBOWMHHZFNIGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound featuring a benzimidazole core linked to a pyrrolidin-2-one moiety via a propyl ether chain. This structure places it within a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and pharmacological research . The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Compounds based on this core are frequently investigated for their potential antimicrobial , antiviral, and anticancer properties . The specific substitution pattern on this molecule—including the tert-butyl group on the pyrrolidinone nitrogen and the o-tolyloxypropyl chain on the benzimidazole nitrogen—is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity toward biological targets. Researchers value such molecules as key intermediates or lead compounds for developing new therapeutic agents and biochemical probes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-18-10-5-8-13-22(18)30-15-9-14-27-21-12-7-6-11-20(21)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h5-8,10-13,19H,9,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWMHHZFNIGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a benzimidazole moiety and a pyrrolidinone ring, suggests various interactions with biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: C25H31N3O2C_{25}H_{31}N_{3}O_{2} with a molecular weight of approximately 425.54g/mol425.54\,g/mol. The structural complexity allows for multiple functional interactions, making it a candidate for diverse biological applications.

Property Value
Molecular FormulaC25H31N3O2
Molecular Weight425.54 g/mol
Boiling PointNot available
Melting PointNot available
LogP8.00

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
  • Introduction of the Pyrrolidinone Ring : Cyclization using an amino acid derivative.
  • Attachment of the Tert-Butyl Group : Utilizing tert-butyl halides in the presence of a base.
  • Coupling with Hydroxypropyl Group : Reaction with hydroxypropyl halide.

Anticancer Activity

Research indicates that compounds with benzimidazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against bacterial strains such as Streptococcus faecalis and Staphylococcus aureus. Notably, certain derivatives demonstrated minimal inhibitory concentration (MIC) values as low as 4 μg/mL, suggesting strong antibacterial properties .

Antifungal Activity

In antifungal studies, compounds related to this structure exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 μg/mL . The introduction of alkyl substituents has been shown to enhance antifungal potency significantly.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The benzimidazole moiety is known to induce apoptosis by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .

Case Studies

Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives:

  • A study demonstrated that modifications on the phenyl ring significantly impacted antiproliferative activity against cancer cells, correlating lipophilicity with enhanced membrane permeability and biological efficacy .
  • Another research highlighted the importance of structural diversity in enhancing both antifungal and antibacterial activities, emphasizing the role of substituents in optimizing therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrrolidinone ring, benzimidazole linkage, and aryloxy chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name (CAS RN) Pyrrolidinone Substituent Benzimidazole Linker Aryloxy Chain Molecular Weight Key Features
Target Compound (Hypothetical) tert-butyl 3-(o-tolyloxy)propyl o-tolyloxy ~447.5* High steric bulk; ortho-substitution may hinder rotation, affecting binding
1-Benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one (295364-55-5) Benzyl 3-(p-tolyloxy)propyl p-tolyloxy ~481.5 Para-substitution enhances planarity; benzyl group increases lipophilicity
1-tert-Butyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (8019-1954) tert-butyl Ethyl None ~313.4 Simplified structure; lacks aryloxy chain, reducing steric complexity
1-Allyl-4-[1-(4-m-tolyloxy-butyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (878693-32-4) Allyl 4-(m-tolyloxy)butyl m-tolyloxy ~447.5 Longer butyl linker; meta-substitution alters electronic profile
1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one (847397-40-4) 3-Chloro-4-methylphenyl 2-phenoxyethyl Phenyl ~445.9 Chlorine atom introduces electronegativity; phenoxyethyl linker may enhance flexibility

*Estimated based on structural similarity.

Physical and Electronic Properties

  • Solubility : Aryloxy chains (e.g., o-tolyloxy vs. p-tolyloxy) may reduce aqueous solubility due to increased aromatic surface area, as observed in p-tolyloxy derivatives .
  • Steric Effects : Ortho-substitution on the aryloxy group (target compound) introduces steric hindrance, which could limit rotational freedom and impact receptor binding compared to meta- or para-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.